![molecular formula C15H18N4O4S2 B2696000 methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate CAS No. 2176270-78-1](/img/structure/B2696000.png)

methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

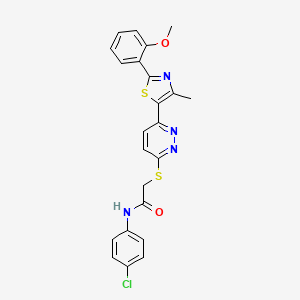

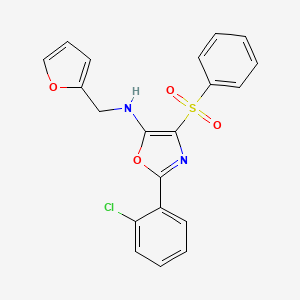

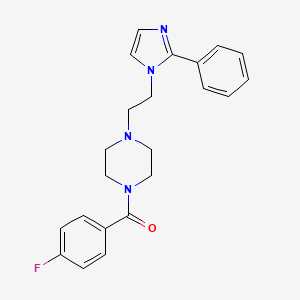

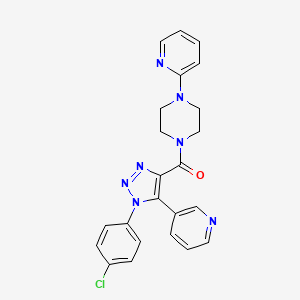

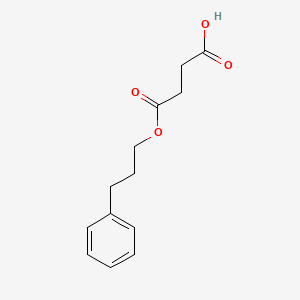

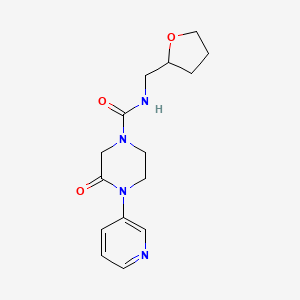

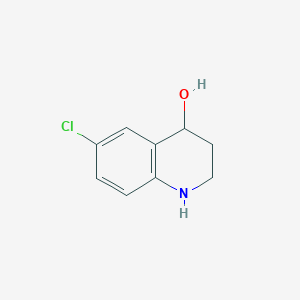

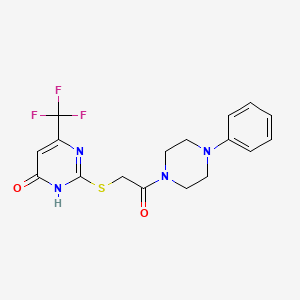

Methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H18N4O4S2 and its molecular weight is 382.45. The purity is usually 95%.

BenchChem offers high-quality methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate, focusing on six unique applications:

Pharmaceutical Development

Methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate: is a compound of interest in pharmaceutical research due to its potential therapeutic properties. The presence of the 1,2,3-triazole moiety is known for its stability and bioactivity, making it a valuable scaffold in drug design. This compound could be explored for its potential as an antimicrobial, anticancer, or antiviral agent .

Organic Synthesis

The compound’s unique structure, featuring a triazole ring and a thiophene moiety, makes it a versatile intermediate in organic synthesis. It can be used to create more complex molecules through various chemical reactions, such as cycloadditions and cross-couplings. This versatility is particularly valuable in the synthesis of new materials and pharmaceuticals .

Material Science

In material science, methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate can be utilized in the development of novel polymers and nanomaterials. The triazole ring’s ability to form strong hydrogen bonds and its aromatic nature contribute to the stability and functionality of these materials. Potential applications include the creation of conductive polymers and advanced coatings .

Bioconjugation

The compound’s structure allows it to be used in bioconjugation techniques, where it can be linked to biomolecules such as proteins, peptides, or nucleic acids. This application is crucial in the development of targeted drug delivery systems and diagnostic tools. The triazole ring’s stability and ability to participate in click chemistry reactions make it an ideal candidate for these applications .

Chemical Biology

In chemical biology, methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate can be used as a probe to study biological processes. Its ability to form stable conjugates with biomolecules allows researchers to track and analyze cellular functions, protein interactions, and metabolic pathways. This application is essential for understanding disease mechanisms and developing new therapeutic strategies .

Fluorescent Imaging

The compound’s structural features can be exploited in the development of fluorescent probes for imaging applications. The triazole and thiophene rings can be modified to enhance their fluorescent properties, making them useful in bioimaging and diagnostic applications. These fluorescent probes can help visualize cellular structures and monitor biological processes in real-time .

Agrochemicals

In the field of agrochemicals, methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate can be explored for its potential as a pesticide or herbicide. The compound’s bioactive triazole ring can be optimized to target specific pests or weeds, providing an effective and environmentally friendly solution for crop protection .

Corrosion Inhibitors

The compound can also be investigated for its use as a corrosion inhibitor, particularly for metals such as copper alloys. The triazole ring’s ability to form stable complexes with metal ions can help protect metal surfaces from corrosion, extending the lifespan of industrial equipment and infrastructure .

These applications highlight the versatility and potential of methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate in various scientific fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!

作用機序

Target of action

Compounds containing a 1,2,3-triazole moiety are known to exhibit various biological activities. They can interact with different biological targets such as enzymes and receptors, depending on their specific structure and functional groups .

Mode of action

The 1,2,3-triazole ring in “methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate” could potentially form hydrogen bonds with its biological target, leading to changes in the target’s function .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and molecular size can influence its absorption, distribution, metabolism, and excretion (ADME). For instance, the compound’s solubility might be influenced by the presence of the sulfonyl and carboxylate groups .

Result of action

The molecular and cellular effects of “methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate” would depend on its specific targets and mode of action. Some triazole derivatives have been found to exhibit cytotoxic activity against various cancer cell lines .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the stability of the compound might be affected by storage conditions .

特性

IUPAC Name |

methyl 3-[[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S2/c1-23-15(20)14-13(4-7-24-14)25(21,22)19-10-2-3-11(19)9-12(8-10)18-6-5-16-17-18/h4-7,10-12H,2-3,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFSZGVZTVWMEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)

![4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2695925.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2695926.png)

![1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695929.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B2695932.png)

![N-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2695934.png)